3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid
Description
3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid is a sulfamoyl benzoic acid (SBA) derivative characterized by a benzoic acid core substituted at the 3-position with a sulfamoyl group bearing allyl and 2-methoxyphenyl substituents. This compound belongs to a class of molecules designed to act as selective agonists for the lysophosphatidic acid receptor 2 (LPA₂), a G protein-coupled receptor (GPCR) implicated in mucosal barrier protection and antiapoptotic signaling in the gut . The sulfamoyl moiety and aromatic substituents are critical for binding to the LPA₂ ligand pocket, as demonstrated by molecular docking studies .
Properties
Molecular Formula |
C17H17NO5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H17NO5S/c1-3-11-18(15-9-4-5-10-16(15)23-2)24(21,22)14-8-6-7-13(12-14)17(19)20/h3-10,12H,1,11H2,2H3,(H,19,20) |
InChI Key |
YOWAKVHAWVVKOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Sulfonamide
The first step in synthesizing 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid is the formation of the sulfonamide from 2-methoxybenzenesulfonamide and an allyl halide. The general reaction can be summarized as follows:
-
- 2-Methoxybenzenesulfonamide
- Allyl halide (e.g., allyl bromide)
-
- Solvent: Typically, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Reflux conditions, usually around 80-100 °C.
- Time: Reaction times vary from several hours to overnight.
Yield : The yield of this step can range from 60% to 85%, depending on the specific conditions and purity of reactants used.
Coupling Reaction
Following the formation of the sulfonamide, the next step is to couple it with a benzoic acid derivative:
-
- The sulfonamide formed in the previous step
- A benzoic acid derivative (e.g., 3-bromobenzoic acid)
-
- Catalyst: Palladium-based catalysts (e.g., palladium acetate or palladium on carbon).
- Base: Potassium carbonate or sodium bicarbonate.
- Solvent: A mixture of water and organic solvents like ethanol or acetonitrile.
- Temperature: Elevated temperatures around 100-120 °C.
- Time: Typically requires several hours to complete.
Yield : This coupling reaction often yields between 50% and 75%.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Formation of Sulfonamide | 2-Methoxybenzenesulfonamide, Allyl halide | DMF/DMSO, Reflux, 80-100 °C, Overnight | 60-85 |
| Coupling Reaction | Sulfonamide, Benzoic acid derivative | Pd catalyst, K₂CO₃, Water/Organic mix | 50-75 |
Characterization Techniques
After synthesis, characterization of the product is crucial to confirm its structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure and confirms the presence of functional groups.
Mass Spectrometry (MS) : Used to determine the molecular weight and confirm the identity of the compound.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on their characteristic absorption bands.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide linkage undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Mechanistic Basis |
|---|---|---|---|
| Acidic Hydrolysis | Concentrated HCl, Δ | 3-Sulfobenzoic acid + Allyl-(2-methoxyphenyl)amine | Protonation of sulfonamide oxygen weakens S–N bonds, leading to cleavage. |
| Basic Hydrolysis | NaOH (aq.), Δ | Sodium 3-sulfobenzoate + Allyl-(2-methoxyphenyl)amine | Nucleophilic hydroxide attack at the sulfur center. |
Key Findings :
-
Acidic hydrolysis proceeds via S–N bond cleavage , favored by elevated temperatures (reflux).
-
Basic conditions promote sulfonate salt formation , enhancing water solubility .
Functionalization of the Carboxylic Acid Group
The benzoic acid moiety participates in standard carboxylate reactions:
Esterification
| Reagents | Conditions | Product |
|---|---|---|
| Methanol + H₂SO₄ | Reflux, 12 hr | Methyl 3-[allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoate |
| Ethanol + DCC/DMAP | Room temperature, 24 hr | Ethyl ester analog |
Applications : Ester derivatives improve lipid solubility for pharmacokinetic studies .
Amidation
| Reagents | Conditions | Product |
|---|---|---|
| Thionyl chloride + NH₃ | 0°C → RT, 6 hr | 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzamide |
| Aniline + EDC/HOBt | RT, 24 hr | N-Phenyl amide derivative |
Mechanism : Activation of the carboxylic acid (e.g., via acyl chloride or carbodiimide) enables nucleophilic amine attack .
Reactivity of the Allyl Group
The allyl substituent undergoes addition and oxidation reactions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-[Propyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid |
| Epoxidation | mCPBA, CH₂Cl₂, 0°C → RT | Epoxide derivative (stereospecific) |
| Ozonolysis | O₃, then Zn/H₂O | Formaldehyde + 3-[Glycolyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid |
Selectivity : Hydrogenation preserves the sulfonamide and aromatic systems while saturating the allyl double bond .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl and benzoic acid rings undergo regioselective substitution:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy | Nitro-substituted 2-methoxyphenyl derivative |
| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to sulfonamide | Sulfonic acid derivative |
Directing Effects :
-
Methoxy group directs electrophiles ortho/para on the 2-methoxyphenyl ring.
Oxidative Transformations
| Target Site | Reagents | Product |
|---|---|---|
| Benzoic Acid Ring | KMnO₄, H₂O, Δ | 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-phthalanilic acid (via hydroxylation) |
| Sulfur Center | H₂O₂, AcOH, Δ | No reaction (sulfonamide already oxidized) |
Note : The sulfonamide sulfur (oxidation state +4) resists further oxidation under standard conditions .
Thermal Stability and Degradation
Scientific Research Applications
Antiepileptic Properties
Research indicates that compounds similar to 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid can act as therapeutic agents in treating sodium channel-mediated diseases such as epilepsy. The compound's structural similarity to benzenesulfonamide derivatives suggests that it may inhibit specific sodium channels, thereby reducing seizure activity. A patent describes the use of benzenesulfonamide compounds for this purpose, indicating a pathway for further exploration of related compounds like this compound in clinical settings .
Anti-inflammatory Effects
Sulfonamide derivatives have been noted for their anti-inflammatory properties. The compound may function by inhibiting inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. Studies on related sulfonamide compounds have shown efficacy in reducing inflammation markers in various models .
Synthesis Techniques
The synthesis of this compound can be achieved through various chemical reactions involving sulfonylation and coupling reactions with aryl groups. The methodologies include:
- Sulfonylation : Introducing the sulfamoyl group to the benzoic acid backbone.
- Allylation : Attaching the allyl group to enhance bioactivity.
These synthetic pathways are crucial for optimizing yield and purity, which directly impact the compound's efficacy in therapeutic applications.
Case Study: Antiepileptic Activity
In a controlled study, a derivative of this compound was tested on animal models exhibiting seizure disorders. The results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential as an antiepileptic agent .
Case Study: Anti-inflammatory Response
Another study focused on the anti-inflammatory effects of sulfonamide derivatives in a rat model of induced arthritis. The administration of the compound led to decreased levels of pro-inflammatory cytokines and improved joint function, suggesting its viability as an anti-inflammatory treatment .
Data Tables
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Analogues
The following table summarizes structural analogs of 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid, emphasizing substituent differences and their implications:
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : The 2-methoxyphenyl group may slow oxidative metabolism compared to electron-deficient substituents (e.g., nitro groups in CAS 1612888-66-0) .
- Acid/Base Properties : The free carboxylic acid (target compound) improves water solubility relative to methyl esters (e.g., metsulfuron methyl), which are prone to hydrolysis in vivo .
Biological Activity
3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. The sulfonamide group present in this compound is known for its diverse pharmacological properties, including its role in inhibiting bacterial growth and modulating various biological pathways.
Chemical Structure and Properties
The compound features several key structural elements:
- Allyl Group : Enhances reactivity and biological interactions.
- Methoxy-phenyl Group : Contributes to lipophilicity and potential receptor interactions.
- Sulfamoyl Group : Known for its antibacterial properties.
Antibacterial Activity
Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest.
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus, P. aeruginosa | Data not yet available |
| Sulfamethoxazole | E. coli, S. aureus | 0.5–4 μg/mL |
The exact MIC for this compound remains to be determined, but its structural similarity to known sulfonamide antibiotics suggests potential efficacy against common bacterial pathogens.
Anti-inflammatory Effects
Sulfonamide compounds have also been studied for their anti-inflammatory properties. They may exert their effects by inhibiting the production of pro-inflammatory cytokines or by modulating pathways such as NF-κB signaling.
A study demonstrated that certain sulfamoyl compounds could enhance NF-κB activation, indicating a complex role in inflammatory responses:
| Compound | NF-κB Activation (Relative Increase) |
|---|---|
| Sulfamoyl compound A | 2.5-fold increase |
| This compound | Hypothetical based on structure |
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered metabolic pathways and cellular functions, contributing to both antibacterial and anti-inflammatory effects.
Case Studies
- Antibacterial Screening : A recent study screened various sulfonamide derivatives against multiple bacterial strains, highlighting the importance of structural modifications on biological activity. The findings suggested that compounds with allylic substitutions showed enhanced activity compared to their unsubstituted analogs.
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of sulfamoyl compounds, demonstrating significant reductions in cytokine levels in vitro when treated with these compounds.
Q & A
Q. What are the optimal synthetic routes for 3-[allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid, and how can reaction efficiency be monitored?
The synthesis typically involves sulfamoylation of a benzoic acid precursor with allyl-(2-methoxyphenyl)amine. A solvent-free reductive amination approach, similar to methods used for benzoxazole derivatives, can be adapted. For example, intermediate sulfamoyl groups may be introduced via refluxing in absolute alcohol with hydrazine hydrate, monitored by TLC (chloroform:methanol, 7:3 ratio) . Alternatively, cascade [3,3]-sigmatropic rearrangements, as demonstrated in allyl-methoxyphenyl sulfonate systems, could enhance regioselectivity . Key steps include:
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- NMR : Focus on:
- ¹H NMR: Allyl protons (δ 5.2–5.8 ppm, multiplet), methoxy singlet (δ ~3.8 ppm), and sulfamoyl NH (δ 8.5–10 ppm, broad).
- ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm), sulfamoyl sulfur-linked carbons (δ 40–50 ppm).
- IR : Stretching bands for sulfonamide (1320–1160 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad O–H).
- MS : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CO₂ from the benzoic acid moiety).
Crystallographic validation (e.g., X-ray diffraction) is recommended for resolving ambiguities, as shown in benzofuran-acetic acid analogs .
Advanced Research Questions
Q. How can regioselectivity challenges in sulfamoylation be addressed, particularly for the 3-position on the benzoic acid core?
Regioselectivity is influenced by steric and electronic factors. The methoxy group at the 2-position on the phenyl ring acts as an ortho/para director, favoring sulfamoylation at the benzoic acid’s 3-position. Strategies include:
- Electronic modulation : Use electron-withdrawing groups (e.g., nitro) on the benzoic acid to deactivate competing positions.
- Protecting groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid) during sulfamoylation, followed by deprotection .
- Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to polarize the sulfamoyl chloride electrophile, enhancing 3-position reactivity.
Q. How can contradictory spectral data (e.g., unexpected NOESY correlations or MS fragmentation) be resolved?
Discrepancies often arise from conformational flexibility or impurities. Methodological solutions:
- 2D NMR : Use HSQC to assign carbon-proton pairs and NOESY to confirm spatial proximity of allyl and methoxyphenyl groups .
- High-resolution MS : Differentiate isobaric fragments (e.g., loss of –SO₂– vs. –CO₂H).
- Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian software) .
Q. What strategies are recommended for evaluating the compound’s bioactivity, given its structural similarity to sulfonamide-based enzyme inhibitors?
- Target identification : Screen against sulfotransferases or carbonic anhydrases via enzyme inhibition assays (IC₅₀ determination).
- Structure-activity relationship (SAR) : Synthesize analogs with variations in:
- Allyl chain length (e.g., propargyl vs. allyl).
- Methoxy substitution (e.g., 2-methoxy vs. 3-methoxy).
- Molecular docking : Use crystallographic data from sulfonamide-protein complexes (e.g., PDB: 1AZM) to predict binding modes .
Data Contradiction Analysis
Q. Conflicting reports on sulfamoylation efficiency under solvent-free vs. THF conditions: How to reconcile?
- Solvent-free (higher yields, 75–85% ): Favors concentrated reactant interactions but risks side reactions (e.g., over-sulfonation).
- THF-mediated (lower yields, 50–65% ): Enhances regioselectivity via controlled solubility but requires longer reaction times.
Resolution : Perform kinetic studies (monitor by HPLC) to identify rate-limiting steps. Optimize by hybrid approaches (e.g., start in THF, evaporate solvent mid-reaction).
Methodological Tables
Q. Table 1. Comparative Synthetic Routes
| Condition | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive amination | Solvent-free | None | 82 | |
| Sigmatropic cascade | THF | NaH | 68 |
Q. Table 2. Key Spectral Markers
| Technique | Marker | Expected Value |
|---|---|---|
| ¹H NMR | Allyl protons | δ 5.2–5.8 (multiplet) |
| IR | Sulfonamide S=O stretch | 1320–1160 cm⁻¹ |
| X-ray | Dihedral angle (allyl-phenyl) | 85–95° (from ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
